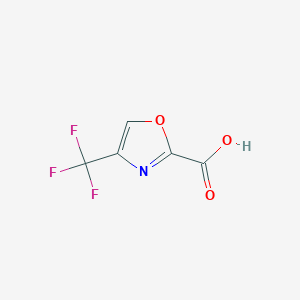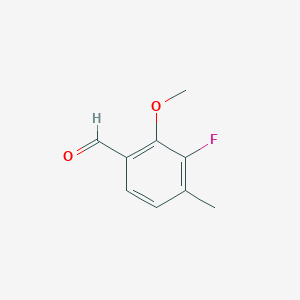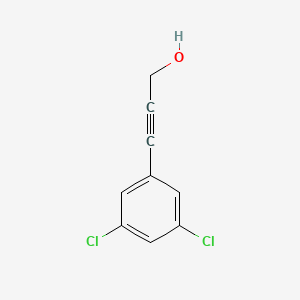
4-(Dichlorofluoromethylthio)chlorobenzene, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichlorofluoromethylthio)chlorobenzene, 95%, is an organic compound belonging to the class of chlorobenzenes. It is a colorless, volatile liquid with a pungent odor, and is used in a variety of applications in the chemical, pharmaceutical, and agricultural industries. It is also used as a reagent in laboratory experiments and has been studied extensively for its potential use in medical applications. In
Applications De Recherche Scientifique
4-(Dichlorofluoromethylthio)chlorobenzene has been studied extensively for its potential use in medical applications. It has been found to have antifungal, antiviral, and antibacterial properties, and has been used in the treatment of a variety of infectious diseases. It has also been studied as a potential chemotherapeutic agent and has been found to have activity against certain types of cancer. Additionally, it has been used in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Dichlorofluoromethylthio)chlorobenzene is not completely understood, but it is believed to act as an alkylating agent, binding to and altering the structure of nucleic acids and proteins. This can lead to the disruption of cellular processes, such as DNA replication, transcription, and translation, resulting in the death of the cell.
Biochemical and Physiological Effects
4-(Dichlorofluoromethylthio)chlorobenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and viruses, and has been found to have cytotoxic effects on certain types of cancer cells. Additionally, it has been found to have a variety of other effects, such as the inhibition of enzymes involved in DNA replication, transcription, and translation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dichlorofluoromethylthio)chlorobenzene has many advantages as a reagent in laboratory experiments. It is relatively inexpensive, has a low toxicity, and is stable under a variety of conditions. Additionally, it is easy to synthesize and can be used in a variety of synthetic reactions. However, it has some limitations. It is volatile and can be difficult to handle, and it can react with other compounds in the presence of light or heat.
Orientations Futures
The potential applications of 4-(Dichlorofluoromethylthio)chlorobenzene are numerous and varied. Further research is needed to better understand its mechanism of action and to identify new potential uses. Additionally, research is needed to develop more efficient and cost-effective synthetic methods for its production. Finally, research is needed to identify potential side effects and to develop methods to minimize these effects.
Méthodes De Synthèse
4-(Dichlorofluoromethylthio)chlorobenzene can be synthesized by the reaction of chlorobenzene and thiophosgene in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature.
Propriétés
IUPAC Name |
1-chloro-4-[dichloro(fluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FS/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAASOKPBIINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)
![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)





![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)




